molecular formula C12H16ClNO B5835507 N-(4-chlorophenyl)-2-ethylbutanamide CAS No. 6428-76-8

N-(4-chlorophenyl)-2-ethylbutanamide

Cat. No.: B5835507
CAS No.: 6428-76-8
M. Wt: 225.71 g/mol
InChI Key: XADOMPAUIDUXBS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-ethylbutanamide is an organic compound characterized by the presence of a chlorophenyl group attached to an ethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-ethylbutanamide typically involves the acylation of 4-chloroaniline with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aqueous medium at elevated temperatures (around 80°C) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-ethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbutanamide backbone differentiates it from other chlorophenyl derivatives, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADOMPAUIDUXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10982823
Record name N-(4-Chlorophenyl)-2-ethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6428-76-8
Record name N-(4-Chlorophenyl)-2-ethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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